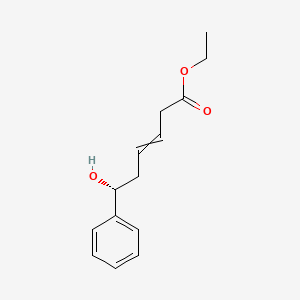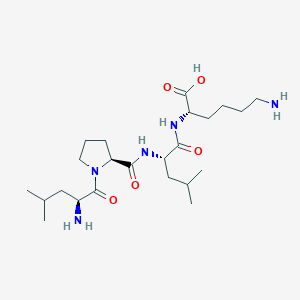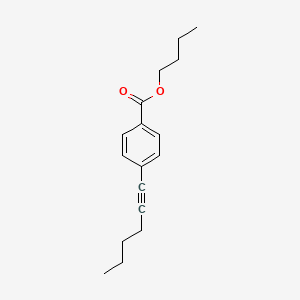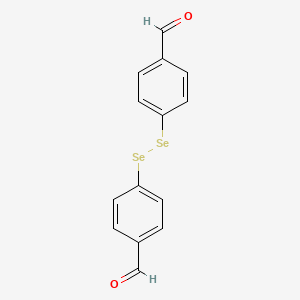![molecular formula C14H19NO3 B12523663 Methyl 4-methyl-5-[methyl(phenyl)amino]-5-oxopentanoate CAS No. 820244-29-9](/img/structure/B12523663.png)
Methyl 4-methyl-5-[methyl(phenyl)amino]-5-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methyl-5-[methyl(phenyl)amino]-5-oxopentanoate is an organic compound with a complex structure that includes a methyl ester, a ketone, and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methyl-5-[methyl(phenyl)amino]-5-oxopentanoate typically involves multi-step organic reactions. One common method is the alkylation of a primary amine followed by esterification. The reaction conditions often require the use of catalysts such as sodium borohydride (NaBH4) for reduction steps and acidic or basic conditions for esterification .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Strong nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcoholic solvents.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-methyl-5-[methyl(phenyl)amino]-5-oxopentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of Methyl 4-methyl-5-[methyl(phenyl)amino]-5-oxopentanoate involves its interaction with various molecular targets. The compound’s amine group can form hydrogen bonds with biological macromolecules, while the ester and ketone groups can participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 5-Amino-3-(4-methylphenyl)-1-phenylpyrazole
Comparison: Methyl 4-methyl-5-[methyl(phenyl)amino]-5-oxopentanoate is unique due to its combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a versatile scaffold for chemical modifications and potential therapeutic applications .
Propiedades
Número CAS |
820244-29-9 |
|---|---|
Fórmula molecular |
C14H19NO3 |
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
methyl 4-methyl-5-(N-methylanilino)-5-oxopentanoate |
InChI |
InChI=1S/C14H19NO3/c1-11(9-10-13(16)18-3)14(17)15(2)12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3 |
Clave InChI |
UMHBZZSNNDTZJB-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(=O)OC)C(=O)N(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Methyl-N-[3-(4-methylanilino)propyl]formamide](/img/structure/B12523598.png)

![1-(Benzo[d]oxazol-2-yl)-2-phenylethan-1-amine hydrochloride](/img/structure/B12523610.png)
![3-Methoxy-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B12523620.png)
![(2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydrazine](/img/structure/B12523623.png)

![8-[(Pyren-2-yl)oxy]octane-1-thiol](/img/structure/B12523633.png)


![Phenol, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B12523640.png)



